molecular formula C22H15F2NO4 B6180527 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-difluorobenzoic acid CAS No. 2580190-49-2

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-difluorobenzoic acid

Cat. No.: B6180527
CAS No.: 2580190-49-2
M. Wt: 395.4 g/mol
InChI Key: BHYJSTYUIRAGBO-UHFFFAOYSA-N
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-difluorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a difluorobenzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-difluorobenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Difluorobenzoic Acid Moiety: The protected amino compound is then reacted with 2,3-difluorobenzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The difluorobenzoic acid moiety can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Deprotected Amino Compound: Removal of the Fmoc group yields the free amino compound.

    Substituted Products: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-difluorobenzoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-difluorobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed to yield the free amino compound.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-OH: N-[(9H-fluoren-9-yl)methoxy]carbonyl glycine

    Fmoc-Phe-OH: N-[(9H-fluoren-9-yl)methoxy]carbonyl phenylalanine

    Fmoc-Ala-OH: N-[(9H-fluoren-9-yl)methoxy]carbonyl alanine

Uniqueness

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-difluorobenzoic acid is unique due to the presence of the difluorobenzoic acid moiety, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in specific synthetic applications where the difluorobenzoic acid functionality is desired.

Properties

CAS No.

2580190-49-2

Molecular Formula

C22H15F2NO4

Molecular Weight

395.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-difluorobenzoic acid

InChI

InChI=1S/C22H15F2NO4/c23-19-10-12(9-17(20(19)24)21(26)27)25-22(28)29-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-10,18H,11H2,(H,25,28)(H,26,27)

InChI Key

BHYJSTYUIRAGBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C(=C4)F)F)C(=O)O

Purity

95

Origin of Product

United States

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